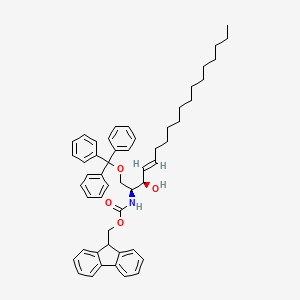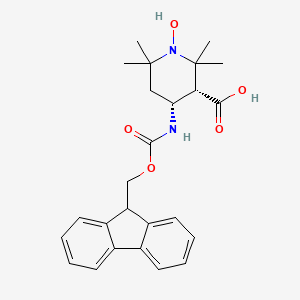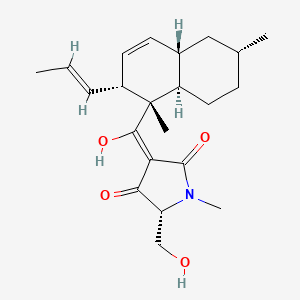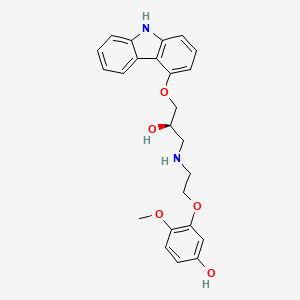
Minoxidil beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil, a well-known vasodilator primarily used to treat hair loss and hypertension. This compound is formed when Minoxidil undergoes glucuronidation, a process where a glucuronic acid molecule is added to Minoxidil, enhancing its solubility and facilitating its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of Minoxidil. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to Minoxidil under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferases. The reaction conditions are optimized to maximize yield and purity, often involving controlled pH, temperature, and substrate concentrations .
化学反应分析
Types of Reactions: Minoxidil beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating Minoxidil. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While Minoxidil itself can undergo oxidation and reduction, its glucuronide form is more stable and less reactive under these conditions.
Major Products:
Hydrolysis: Minoxidil and glucuronic acid.
Oxidation and Reduction: These reactions are less common for the glucuronide form but can yield various oxidized or reduced derivatives of Minoxidil.
科学研究应用
Minoxidil beta-D-Glucuronide has several applications in scientific research:
Chemistry:
Metabolite Studies: Used to study the metabolism of Minoxidil and its pharmacokinetics.
Analytical Standards: Employed as a reference standard in analytical chemistry for the quantification of Minoxidil metabolites.
Biology:
Enzyme Studies: Utilized to investigate the activity of glucuronosyltransferases and beta-glucuronidases.
Cell Culture: Sometimes used in cell culture studies to understand the cellular uptake and metabolism of glucuronidated compounds.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetic profile of Minoxidil, including its absorption, distribution, metabolism, and excretion.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and excretion of potential therapeutic agents.
Industry:
Quality Control: Used in the pharmaceutical industry for quality control and assurance of Minoxidil-containing products.
Regulatory Compliance: Helps in meeting regulatory requirements for the characterization and quantification of drug metabolites.
作用机制
Minoxidil beta-D-Glucuronide itself is not pharmacologically active. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of Minoxidil. The glucuronidation process increases the solubility of Minoxidil, facilitating its excretion. Upon hydrolysis, active Minoxidil is released, which then exerts its effects by opening potassium channels, leading to vasodilation and hair growth stimulation .
相似化合物的比较
Minoxidil Sulfate: Another metabolite of Minoxidil, formed through sulfation. It is also pharmacologically active and plays a significant role in the drug’s efficacy.
Glucuronides of Other Drugs: Many drugs undergo glucuronidation, forming similar glucuronide metabolites that enhance solubility and excretion.
Uniqueness: Minoxidil beta-D-Glucuronide is unique due to its specific formation from Minoxidil and its role in the drug’s metabolism. Unlike Minoxidil Sulfate, which is active, this compound serves primarily as a means of excretion, highlighting the diverse metabolic pathways drugs can undergo .
属性
CAS 编号 |
56828-40-1 |
|---|---|
分子式 |
C15H23N5O7 |
分子量 |
385.37 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,17,21-23H,1-5,16H2,(H,24,25)/t9-,10-,11+,12-,14-/m0/s1 |
InChI 键 |
WJHSTCUDHNONOO-HNRZYHPDSA-N |
SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |
手性 SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
同义词 |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide; 1-[[4-Amino-2-imino-6-(1-piperidinyl)-1(2H)-pyrimidinyl]oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)




![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)


![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)



![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)
